![molecular formula C18H21ClN2O2 B2687360 2-Chloro-3-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-8-methylquinoline CAS No. 2094277-82-2](/img/structure/B2687360.png)
2-Chloro-3-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-8-methylquinoline
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Description
The compound “2-Chloro-3-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-8-methylquinoline” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to create compounds for treating human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings . Protodeboronation of alkyl boronic esters has also been reported as a method for synthesis .Molecular Structure Analysis
The pyrrolidine ring in the molecule is a saturated heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the three-dimensional coverage of the molecule .Chemical Reactions Analysis
The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides has been highlighted as a versatile method for creating different types of stereochemical patterns in enantioselective pyrrolidine synthesis .Future Directions
properties
IUPAC Name |
(2-chloro-8-methylquinolin-3-yl)-[3-(ethoxymethyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c1-3-23-11-13-7-8-21(10-13)18(22)15-9-14-6-4-5-12(2)16(14)20-17(15)19/h4-6,9,13H,3,7-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKBKMOTFIGNPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)C(=O)C2=CC3=CC=CC(=C3N=C2Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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